Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate
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Overview
Description
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)-4-methylcyclohexylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to form the desired carbamate . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the removal of byproducts to ensure high efficiency and purity. The use of catalysts, such as indium triflate, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzyl (1-(carboxymethyl)-4-methylcyclohexyl)carbamate.
Reduction: Benzyl (1-(aminomethyl)-4-methylcyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to form stable carbamate derivatives.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the carbamate forms a stable covalent bond with the serine residue .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxymethyl and methylcyclohexyl groups.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-7-9-16(12-18,10-8-13)17-15(19)20-11-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,19) |
InChI Key |
NFBUHBMOISMCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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